1-Cyclopropyl-1-thien-2-ylmethanamine: Structural Profiling, Pharmacological Utility, and Enantioselective Synthesis
1-Cyclopropyl-1-thien-2-ylmethanamine: Structural Profiling, Pharmacological Utility, and Enantioselective Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic assembly of pharmacophores dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS: 473732-80-8) represents a highly specialized, sterically constrained building block utilized in the development of central nervous system (CNS) therapeutics and advanced agrochemicals[1].
As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity with metabolic stability. This molecule elegantly solves this by combining a thiophene ring (a classic benzene bioisostere) with a cyclopropyl group at the α -carbon. This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural rationale, and a self-validating enantioselective synthesis protocol.
Physicochemical & Structural Profiling
Understanding the baseline metrics of a building block is critical for predicting its behavior in complex synthetic cascades and biological systems. The primary amine provides a critical vector for functionalization (e.g., amide coupling, reductive amination) or salt formation to enhance aqueous solubility[1].
Quantitative Data Summary
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Formula | C 8 H 11 NS | Core framework for fragment-based drug design. |
| Monoisotopic Mass | 153.06122 Da | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[2]. |
| CAS Registry Number | 473732-80-8 (Free Base)53387-68-1 (HCl Salt) | Identifier for procurement and regulatory documentation[1][3]. |
| Predicted XLogP | ~1.3 | Optimal lipophilicity for membrane permeability and CNS penetration[3]. |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | Ideal for blood-brain barrier (BBB) crossing (typically < 90 Ų required). |
| Chiral Centers | 1 ( α -carbon) | Necessitates stereoselective synthesis for target specificity. |
Pharmacological Rationale & Bioisosterism
The architecture of 1-cyclopropyl-1-thien-2-ylmethanamine is not accidental; it is a masterclass in rational structural design.
The Thiophene Ring: Thiophene is a widely deployed bioisostere for the phenyl ring. It possesses a similar molecular volume but offers a different electron density distribution due to the sulfur heteroatom. This often results in enhanced π
π stacking interactions with target receptor pockets while subtly altering the metabolic oxidation profile.The Cyclopropyl Group: The introduction of a cyclopropyl ring at the α -position serves a dual purpose. First, it conformationally restricts the flexible methanamine linker, locking the molecule into a bioactive conformation that reduces entropic penalties upon receptor binding. Second, it acts as a steric shield, blocking cytochrome P450 (CYP) mediated oxidation at the highly vulnerable benzylic (or in this case, thienylic) position.
The Primary Amine: Essential for anchoring the molecule via hydrogen bonding or electrostatic interactions (when protonated at physiological pH) within target active sites.
Figure 1: Structure-Property Relationship (SPR) mapping of the core moieties.
Enantioselective Synthesis Protocol
Direct addition of a cyclopropyl Grignard reagent to 2-thiophenecarbonitrile yields a racemic mixture, which is unacceptable for modern drug discovery where enantiomeric purity is mandated. To achieve high enantioselectivity, we employ Ellman's sulfinamide auxiliary methodology[4][5].
This protocol is a self-validating system : the use of the chiral auxiliary allows the intermediate diastereomeric ratio (d.r.) to be directly quantified via standard 1 H-NMR before the final deprotection step, providing an intrinsic quality control checkpoint.
Causality in Reagent Selection
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Titanium(IV) ethoxide (Ti(OEt) 4 ): Acts simultaneously as a Lewis acid to activate the aldehyde and as a water scavenger to drive the condensation equilibrium forward.
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Cryogenic Conditions (-78 °C): Essential during the Grignard addition to maximize the facial selectivity orchestrated by the bulky tert-butyl group of the chiral sulfinamide.
Step-by-Step Methodology
Phase 1: Condensation (Formation of the Chiral Sulfinyl Imine)
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Charge an oven-dried, argon-purged round-bottom flask with 2-thiophenecarboxaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary, 1.1 equiv).
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Dissolve the mixture in anhydrous tetrahydrofuran (THF) (0.5 M concentration).
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Add Ti(OEt) 4 (2.0 equiv) dropwise at room temperature. Stir the reaction for 12 hours.
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Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO 3 with rapid stirring. Filter the resulting titanium dioxide suspension through a pad of Celite.
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Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the (R)-sulfinyl imine.
Phase 2: Diastereoselective Grignard Addition
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Dissolve the crude (R)-sulfinyl imine in anhydrous dichloromethane (DCM) and cool to -78 °C under argon.
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Slowly add cyclopropylmagnesium bromide (2.0 M in THF, 2.0 equiv) dropwise via syringe pump to maintain internal temperature.
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Mechanistic Checkpoint: The bulky tert-butyl group directs the nucleophilic attack to the Re-face of the imine.
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Stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.
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Quench with saturated aqueous NH 4 Cl, extract with DCM, and concentrate. Self-Validation: Analyze the crude mixture via 1 H-NMR to confirm the diastereomeric ratio (typically >95:5 d.r.).
Phase 3: Deprotection and Salt Formation
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Dissolve the diastereomerically pure sulfinamide in methanol.
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Add 4.0 M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours to cleave the sulfinyl group[5].
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Concentrate the solution to dryness. Triturate the residue with diethyl ether to precipitate the pure (S)-1-cyclopropyl-1-thien-2-ylmethanamine hydrochloride salt as a white solid.
Figure 2: Workflow for the enantioselective synthesis of the target compound.
Analytical Characterization Protocol
To ensure the integrity of the synthesized 1-cyclopropyl-1-thien-2-ylmethanamine, the following analytical suite must be executed:
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Nuclear Magnetic Resonance (NMR): 1 H-NMR (400 MHz, DMSO- d6 ) will show a distinct multiplet for the cyclopropyl protons (approx. 0.3-0.6 ppm), a doublet for the chiral methine proton (approx. 3.8 ppm), and characteristic thiophene aromatic signals (6.9-7.4 ppm).
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an [M+H] + peak at m/z 154.0685, confirming the monoisotopic mass of 153.06122 Da[3].
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Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol/diethylamine mobile phase to accurately determine the enantiomeric excess (e.e.), which should exceed 98% following this protocol.
References
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"PubChemLite - C8H11N - Explore", Université du Luxembourg, [Link]
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"PubChemLite - 473732-80-8 (C8H11NS)", Université du Luxembourg,[Link]
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"Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α -Amino Acid Derivatives", University of Nottingham,[Link]
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"Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction", ACS Publications,[Link]
